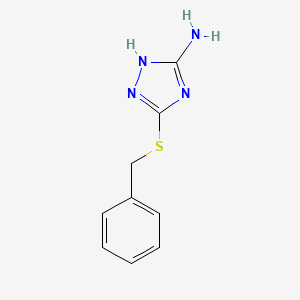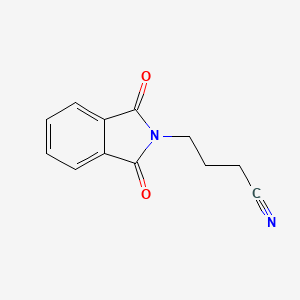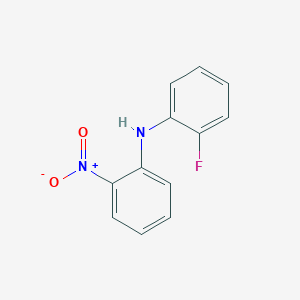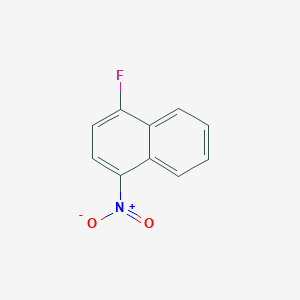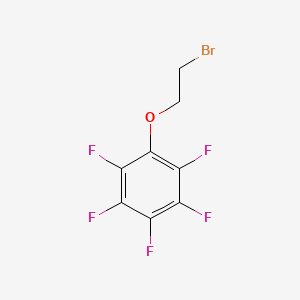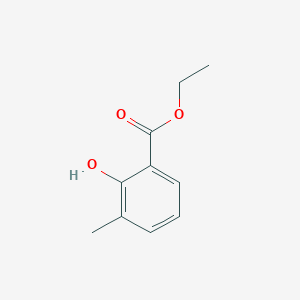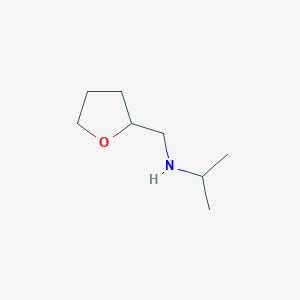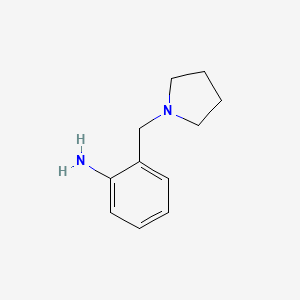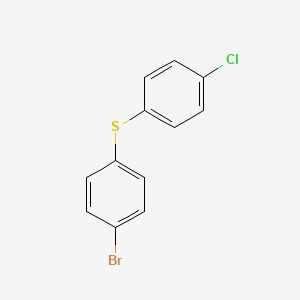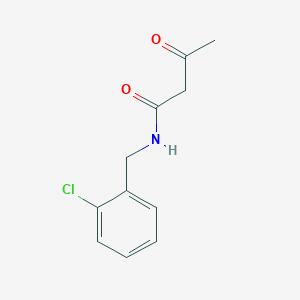
N-(2-Chlorobenzyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-3-oxobutanamide is a chemical compound that belongs to the class of N-aryl-2-chloro-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to the nitrogen atom of the amide group, a chloro substituent on the benzyl ring, and a 3-oxobutanamide moiety. The structure and properties of similar compounds have been extensively studied, providing insights into their molecular interactions, crystal packing, and potential applications in various fields.
Synthesis Analysis
The synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide and related compounds typically involves the formation of the amide bond between the corresponding acid and amine precursors. Although the specific synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These methods allow for the confirmation of the chemical structure and the purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Chlorobenzyl)-3-oxobutanamide has been optimized using semi-empirical methods such as AM1 and PM6, as well as hybrid-DFT calculations . The optimized geometries are compared with experimental X-ray diffraction data to ensure accuracy. These studies reveal the conformational aspects of the molecules and the role of different atoms in crystal packing interactions. For instance, the involvement of oxygen and chlorine atoms in the crystal packing interactions has been highlighted .
Chemical Reactions Analysis
The chemical reactivity of N-(2-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The intramolecular charge transfer interactions and the aromaticity of the phenyl ring are important factors that influence the reactivity . Additionally, the presence of the chloro substituent may make the compound susceptible to nucleophilic substitution reactions. However, specific reactions involving N-(2-Chlorobenzyl)-3-oxobutanamide are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Chlorobenzyl)-3-oxobutanamide can be deduced from the studies on related compounds. For example, the intermolecular hydrogen bonding patterns in the solid state and their disruption in solution have been observed . The electronic properties, such as excitation energies, oscillator strengths, and dipole moments, have been computed using TDDFT-B3LYP methodology, providing insights into the optical properties of these compounds . Additionally, the NBO and NLO properties have been investigated, suggesting potential applications in materials science .
Applications De Recherche Scientifique
1. Antimicrobial Applications
- Summary of Application: N-(2-Chlorobenzyl)-substituted hydroxamate, produced by hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis .
- Methods of Application: The compound’s inhibitory effect was determined using a spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .
- Results or Outcomes: The compound demonstrated an IC50 value of 1.0 μM, indicating its potent inhibitory effect. It also inhibited the growth of Haemophilus influenzae .
2. Breaking Antimicrobial Resistance
- Summary of Application: The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms .
- Methods of Application: The function of the DSB system was chemically inhibited using this molecule .
- Results or Outcomes: The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants. In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes .
3. Pesticide Applications
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUNKNCNYKDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355645 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
331713-76-9 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

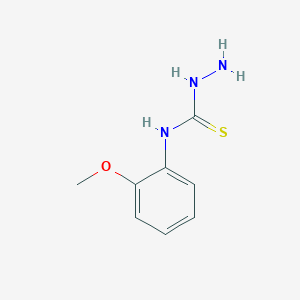
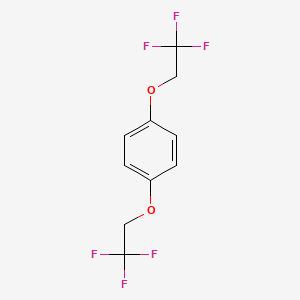
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
